Cochinchinenin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cochinchinenin B can be isolated from the bark of Dracaena cochinchinensis through extraction and separation techniques . The structure of this compound has been elucidated by spectral analysis and chemical evidence . The synthetic route involves the extraction of the compound from the plant material, followed by purification using chromatographic techniques .
Industrial Production Methods: The industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to increase yield and purity . The establishment of a chemical total synthesis route for this compound lays a good foundation for the research, development, and production of new analgesics .
Chemical Reactions Analysis
Types of Reactions: Cochinchinenin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the reactivity of similar structures . In biology and medicine, cochinchinenin B has shown promise as an anti-inflammatory, analgesic, and anti-diabetic agent . It is also being investigated for its potential use in the treatment of cancer and other diseases .
Mechanism of Action
The mechanism of action of cochinchinenin B involves its interaction with specific molecular targets and pathways . It has been shown to modulate tetrodotoxin-resistant sodium currents in dorsal root ganglion neurons, which contributes to its analgesic effects . Additionally, this compound inhibits capsaicin-induced currents in the dorsal root ganglia, further supporting its role as an analgesic .
Comparison with Similar Compounds
Cochinchinenin B is structurally similar to other compounds isolated from Dracaena cochinchinensis, such as loureirin A, loureirin B, and cochinchinenin A . this compound is unique in its specific pharmacological activities and its ability to modulate tetrodotoxin-resistant sodium currents . This sets it apart from other similar compounds and highlights its potential as a therapeutic agent .
List of Similar Compounds:- Loureirin A
- Loureirin B
- Cochinchinenin A
- Socotrin-4’-ol
- 4’,7-Dihydroxyflavan
- 4-Methylcholest-7-ene-3-ol
- Ethylparaben
- Resveratrol
- Hydroxyphenol
Properties
CAS No. |
956103-77-8 |
---|---|
Molecular Formula |
C33H34O7 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
3-[5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2,4-dimethoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C33H34O7/c1-38-31-19-27(36)15-8-23(31)9-16-28(21-4-11-25(34)12-5-21)29-18-24(32(39-2)20-33(29)40-3)10-17-30(37)22-6-13-26(35)14-7-22/h4-8,11-15,18-20,28,34-36H,9-10,16-17H2,1-3H3 |
InChI Key |
QFWXEYRQNKRQDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)C2=CC=C(C=C2)O)C(CCC3=C(C=C(C=C3)O)OC)C4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
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